molecular formula C21H17N5O4 B4568535 N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE

N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE

Cat. No.: B4568535
M. Wt: 403.4 g/mol
InChI Key: OAYGIGIEPWBBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a complex organic compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives.

Preparation Methods

Chemical Reactions Analysis

N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to coordinate with metal ions through its pyridine and amide groups. This coordination leads to the formation of stable metal complexes, which can exhibit unique reactivity and catalytic properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the reaction being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

2-N,6-N-bis(2-carbamoylphenyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c22-18(27)12-6-1-3-8-14(12)25-20(29)16-10-5-11-17(24-16)21(30)26-15-9-4-2-7-13(15)19(23)28/h1-11H,(H2,22,27)(H2,23,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYGIGIEPWBBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
Reactant of Route 4
N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
Reactant of Route 5
N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
Reactant of Route 6
N2,N6-BIS(2-CARBAMOYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.